molecular formula C12H7F3N6O3 B2643417 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007032-54-3

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No.: B2643417
CAS No.: 1007032-54-3
M. Wt: 340.222
InChI Key: FTGLLJIFYDCWBE-UHFFFAOYSA-N
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Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a nitro group, a trifluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a halogenation reaction. The triazole ring is then formed via a cyclization reaction involving appropriate precursors. The final step involves the formation of the pyrazole ring, which can be achieved through a condensation reaction with hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and halogenation steps, as well as the development of efficient catalysts for the cyclization and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution of the trifluoromethyl group could yield various substituted derivatives .

Scientific Research Applications

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The triazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is unique due to its combination of a nitro group, trifluoromethyl group, and two heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N6O3/c13-12(14,15)7-1-2-8(9(3-7)21(23)24)20-11(22)10(4-17-20)19-6-16-5-18-19/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUNLIHITDWQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=O)C(=CN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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